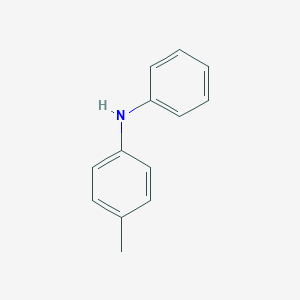

苯胺,4-甲基-N-苯基-

概述

描述

Benzenamine, 4-methyl-N-phenyl-, also known as 4-Methyldiphenylamine, is a chemical compound with the molecular formula C13H13N . It is used in various applications due to its chemical properties .

Synthesis Analysis

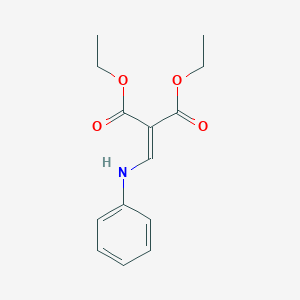

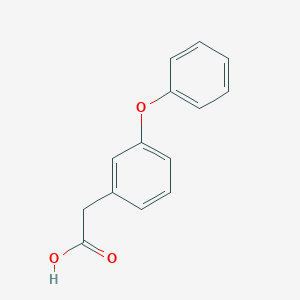

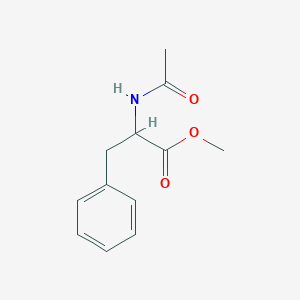

The synthesis of Benzenamine, 4-methyl-N-phenyl-, involves several steps. One method involves the reaction of CoCl2-catalyzed intermediate by gas chromatography . Another method involves the synthesis of 4-Methoxy-N-(phenylmethylene)benzeneethanamine .Molecular Structure Analysis

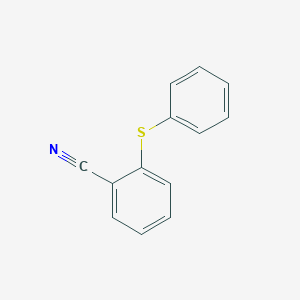

The molecular structure of Benzenamine, 4-methyl-N-phenyl-, is characterized by a benzene ring with a methyl group and an N-phenyl group attached .Chemical Reactions Analysis

Benzenamine, 4-methyl-N-phenyl-, can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The reaction conditions and the structure of the aryl halide can significantly influence the reaction .Physical And Chemical Properties Analysis

Benzenamine, 4-methyl-N-phenyl-, has a molecular weight of 183.25 g/mol. It has a XLogP3 value of 3.9, indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count .科学研究应用

抗菌活性:由苯胺,4-甲基-N-苯基合成的新型苯并咪唑衍生物对各种人类致病微生物表现出显着的体外抗菌和抗真菌特性 (Krishnanjaneyulu 等人,2014).

血清素转运蛋白成像:苯胺,4-甲基-N-苯基的衍生物对血清素转运蛋白 (SERT) 表现出高结合亲和力,并被认为是有希望的 PET 成像剂,用于绘制大脑中的 SERT 结合位点 (Parhi 等人,2007).

缓蚀作用:含有苯胺,4-甲基-N-苯基的席夫碱对酸性溶液中的低碳钢表现出有效的缓蚀性能,一项研究发现具有供电子 O-甲基取代基的分子表现出优异的性能 (Heydari 等人,2018).

抗丝虫病活性:由苯胺,4-甲基-N-苯基合成的 N-[4-[[4-烷氧基-3-[(二烷基氨基)甲基]苯基]氨基]-2-嘧啶基]-N'-苯基胍类被评估其抗丝虫病活性,特别是对成年利托莫伊德丝虫感染 (Angelo 等人,1983).

聚合过程:该化合物用于合成 N-苯基烷氧基胺,该胺已被研究作为氮氧化介导聚合的引发剂,特别是在控制甲基丙烯酸甲酯聚合中 (Greene & Grubbs,2010).

银离子的化学传感器:发现源自 4-甲氧基-N-((噻吩-2-基)甲基)苯胺的化合物是一种对 Ag(+) 离子具有高度选择性的化学传感器,在结合时观察到强荧光增强,这归因于分子内电荷转移增加 (Tharmaraj 等人,2012).

光伏应用:合成了包含苯胺,4-甲基-N-苯基的星形分子,用于有机太阳能电池,在可见波长范围内显示出强吸收和高开路电压,表明其作为光伏材料的潜力 (Wu 等人,2009).

光电导特性:合成了 N,N-双(4-甲基苯基)-4-苯胺和相关化合物,并作为感光受体电池中的电荷转移材料进行了评估,显示出良好的光敏性和电荷接受能力 (肖丹,2003).

作用机制

Target of Action

4-Methyldiphenylamine, also known as 4-methyl-N-phenylaniline, Benzenamine, 4-methyl-N-phenyl-, or N-Phenyl-p-toluidine, is a compound used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Mode of Action

It’s often used as a syntheses material intermediate , suggesting it may undergo chemical reactions to form other compounds.

Pharmacokinetics

It’s known that 4-methyldiphenylamine is insoluble in water but soluble in organic solvents such as benzene, toluene, methanol, and ethanol . This suggests that its bioavailability could be influenced by these solvents.

Action Environment

It’s known that 4-methyldiphenylamine should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHYMXKKEXDUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060724 | |

| Record name | Benzenamine, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620-84-8 | |

| Record name | 4-Methyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQZ8N5BSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions 4-Methyldiphenylamine undergoes in the presence of strong Lewis acids?

A1: 4-Methyldiphenylamine, when reacted with an excess of aluminium chloride at high temperatures (140-180°C), undergoes interesting rearrangements. Primarily, it converts to 4-methyldiphenylamine and potentially forms complex mixtures depending on the starting acyl derivative. [, ]. For example, N-benzoyl-4-methyldiphenylamine, when subjected to these conditions, yields only 4-methyldiphenylamine. []. This suggests a deacylation reaction is favored under these conditions.

Q2: Can 4-Methyldiphenylamine be a product of reactions involving nitroso compounds?

A2: Yes, 4-Methyldiphenylamine is one of the products formed in the reaction between p-nitrosotoluene and phenylhydrazine. This reaction also yields 4,4′-azoxytoluene, benzene, and nitrogen gas. []. The mechanism likely involves complex redox processes and the formation of intermediate species.

Q3: Are there any known synthetic applications of 4-Methyldiphenylamine?

A3: Yes, 4-Methyldiphenylamine serves as a key starting material in the synthesis of phentolamine mesylate, a compound with pharmaceutical applications. []. The synthesis involves a condensation reaction with chloromethylimidazoline hydrochloride, followed by several steps to yield the final product.

Q4: How is 4-Methyldiphenylamine used in the context of analytical chemistry?

A4: 4-Methyldiphenylamine plays a crucial role in quantitative online NMR spectroscopy. It is used as a model compound for developing artificial neural network training data to predict reactant concentrations during chemical synthesis. Researchers utilize low-field NMR spectra (43 MHz) obtained from the continuous synthesis of Nitro-4’-methyldiphenylamine (MNDPA), a derivative of 4-Methyldiphenylamine. []. This data helps in understanding reaction kinetics and optimizing reaction conditions.

Q5: What is the role of 4-Nitro-4’-methyldiphenylamine-2-sulfonic acid in amino acid analysis?

A5: This sulfonic acid derivative of 4-Methyldiphenylamine is particularly noteworthy for its ability to form a sparingly soluble salt with I-isoleucine. This property distinguishes it from other amino acids like I-leucine and I-phenylalanine. []. Therefore, it holds potential as a reagent for the isolation and determination of isoleucine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)